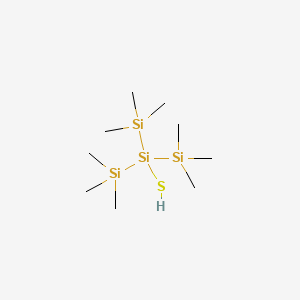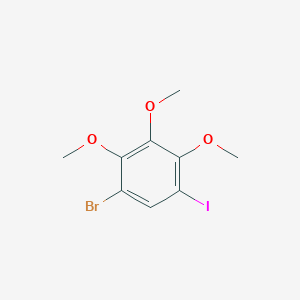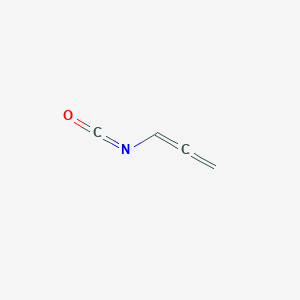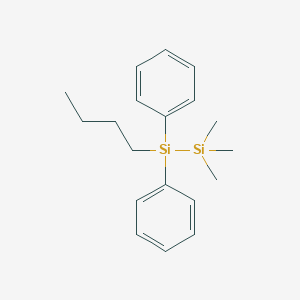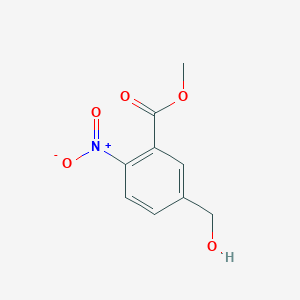
4-(2-Methyl-1,3-dithian-2-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methyl-1,3-dithian-2-yl)phenol is an organic compound that belongs to the class of phenols and dithianes It is characterized by the presence of a phenolic hydroxyl group and a dithiane ring substituted with a methyl group
准备方法
4-(2-Methyl-1,3-dithian-2-yl)phenol can be synthesized through several methods. One common synthetic route involves the reaction of a carbonyl compound with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . This reaction forms the dithiane ring. The phenolic group can be introduced through subsequent reactions involving phenol derivatives. Industrial production methods often utilize similar reaction conditions but are optimized for large-scale synthesis, ensuring high yields and purity.
化学反应分析
4-(2-Methyl-1,3-dithian-2-yl)phenol undergoes various chemical reactions, including:
科学研究应用
4-(2-Methyl-1,3-dithian-2-yl)phenol has several applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds in organic synthesis. The dithiane ring can be selectively removed under specific conditions, allowing for the controlled release of the protected carbonyl group.
Biology and Medicine: The compound’s unique structure makes it a potential candidate for drug development and biochemical studies. Its interactions with biological molecules can be studied to understand its effects and potential therapeutic applications.
作用机制
The mechanism of action of 4-(2-Methyl-1,3-dithian-2-yl)phenol involves its interaction with molecular targets through its phenolic hydroxyl group and dithiane ring. The phenolic group can form hydrogen bonds and participate in redox reactions, while the dithiane ring can undergo nucleophilic and electrophilic attacks . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
相似化合物的比较
4-(2-Methyl-1,3-dithian-2-yl)phenol can be compared with other similar compounds, such as:
4-(1,3-Dithian-2-yl)phenol: Similar in structure but lacks the methyl group on the dithiane ring.
4-(2-Methyl-1,3-dithiolane-2-yl)phenol: Contains a dithiolane ring instead of a dithiane ring.
Phenol, 4-methyl-2-(1-piperidinylmethyl)-: Contains a piperidine ring instead of a dithiane ring.
属性
| 155853-28-4 | |
分子式 |
C11H14OS2 |
分子量 |
226.4 g/mol |
IUPAC 名称 |
4-(2-methyl-1,3-dithian-2-yl)phenol |
InChI |
InChI=1S/C11H14OS2/c1-11(13-7-2-8-14-11)9-3-5-10(12)6-4-9/h3-6,12H,2,7-8H2,1H3 |
InChI 键 |
HHCTXWWPKXCRMG-UHFFFAOYSA-N |
规范 SMILES |
CC1(SCCCS1)C2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-N-[4-(phenylamino)phenyl]benzenesulfonamide](/img/structure/B14274813.png)
![2-[4-(1-Bromo-2-methylprop-1-en-1-yl)phenoxy]ethan-1-ol](/img/structure/B14274819.png)
